Product packaging for Emerimicin IV(Cat. No.:CAS No. 52931-42-7)

Emerimicin IV

Cat. No.: B2823363
CAS No.: 52931-42-7
M. Wt: 1573.9
InChI Key: LSJHBSMFQYTUER-UHFFFAOYSA-N
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Description

Overview of the Peptaibol Class of Natural Products

Peptaibols are a broad family of naturally occurring peptides characterized by unique structural and functional attributes. Their discovery and characterization have provided valuable insights into peptide chemistry and biological activity.

Structural Hallmarks of Peptaibols

Peptaibols are typically linear, amphipathic polypeptides, commonly comprising 5 to 20 amino acid residues. nih.govpnas.orgresearchgate.net A defining feature of this class is the significant presence of non-proteinogenic amino acids, most notably α-aminoisobutyric acid (Aib), which can constitute up to 50% of the peptide sequence. nih.govresearchgate.nettandfonline.comfrontiersin.org Additionally, many peptaibols feature a C-terminal amino alcohol. researchgate.nettandfonline.comfrontiersin.org These structural elements, particularly the high proportion of Aib residues, promote the formation of stable helical secondary structures, such as the 3(10)-helix and α-helix, in solution and solid states. tandfonline.comfrontiersin.orgpnas.orgpnas.org These helical structures are crucial for their membrane-interacting properties.

Table 1: Key Structural Hallmarks of Peptaibols

FeatureDescription
Peptide Length Typically 5-20 amino acid residues.
Amino Acid Composition High proportion of non-proteinogenic amino acids, especially α-aminoisobutyric acid (Aib).
C-terminus Often terminates with an amino alcohol (e.g., Leuol, Valol).
Amphipathicity Possess both hydrophobic and hydrophilic regions, contributing to membrane interaction.
Secondary Structure Tendency to form helical structures, such as 3(10)-helix and α-helix, influenced by Aib residues.
Biosynthesis Generated by fungal nonribosomal peptide synthetases (NRPS).

Functional Diversity of Peptaibols in Biological Systems

The structural characteristics of peptaibols underpin their diverse biological activities. Primarily, they are recognized for their potent antimicrobial properties, exhibiting activity against a range of bacteria and fungi. nih.govresearchgate.netnih.govresearchgate.netnih.govmdpi.com Their mechanism of action often involves the disruption of cellular membranes, where they can aggregate to form ion channels or pores, leading to membrane depolarization and cell death. researchgate.netfrontiersin.orgnih.gov Beyond antimicrobial effects, some peptaibols have demonstrated cytotoxic and antitumor activities. nih.gov Furthermore, peptaibols play roles in plant-microbe interactions, contributing to biocontrol and inducing plant resistance. nih.gov

Historical Context of Emerimicin (B12651972) IV Discovery and Early Characterization

Emerimicin IV was identified as a novel fungal peptaibol through research focused on discovering new antibacterial agents from marine environments. The compound was isolated from the liquid culture of the fungus Emericellopsis minima, which was recovered from marine sediments collected in Talcahuano Bay, Chile. researchgate.netnih.govmdpi.comtandfonline.commdpi.comtandfonline.com The isolation and structural elucidation of this compound were achieved using advanced analytical techniques, specifically ¹H Nuclear Magnetic Resonance (¹H NMR) and High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS). researchgate.netnih.govtandfonline.comtandfonline.com This discovery was part of an effort to find compounds effective against multidrug-resistant bacteria, a growing global health concern. researchgate.netnih.govmdpi.comtandfonline.commdpi.com

Table 2: Discovery and Isolation of this compound

FeatureDetail
Source Organism Emericellopsis minima
Origin Marine sediments, Talcahuano Bay, Chile
Isolation Method Liquid culture extraction
Structural Elucidation ¹H NMR and HR-LCMS
Primary Research Goal Discovery of novel antibacterial compounds against MDR bacteria

Significance of this compound within the Peptaibol Family and Broader Antimicrobial Research

This compound holds significance both within the peptaibol family and in the broader context of antimicrobial research. As a "unique fungal peptaibol," it contributes to the understanding of structural diversity and biological activity within this peptide class. researchgate.netnih.govtandfonline.com Its primary documented activity is antibacterial, particularly against Gram-positive bacteria. nih.govmdpi.commedchemexpress.com Research has demonstrated its bacteriostatic efficacy against clinically relevant multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). researchgate.netnih.govmdpi.comnih.govmdpi.comtandfonline.commdpi.com Specifically, this compound has shown minimum inhibitory concentration (MIC) values of 100 μg/mL against MRSA and 12.5 μg/mL against VRE. researchgate.netnih.govmdpi.comtandfonline.commdpi.com It is characterized as bacteriostatic rather than bacteriotoxic in vitro. tandfonline.com The compound's activity is particularly relevant given the increasing prevalence of antibiotic resistance, highlighting its potential as a lead compound for developing new therapeutic agents. researchgate.netnih.govmdpi.comtandfonline.com While many peptaibols are known, the unique characteristics of this compound, such as its specific activity profile and potential for development, underscore its importance in ongoing antimicrobial research.

Table 3: Biological Activity of this compound

Target OrganismActivity TypeMIC Value (μg/mL)Notes
Methicillin-resistant Staphylococcus aureus (MRSA)Bacteriostatic100Clinical isolates. researchgate.netnih.govmdpi.comtandfonline.commdpi.com
Vancomycin-resistant Enterococcus faecalis (VRE)Bacteriostatic12.5Clinical isolates. researchgate.netnih.govmdpi.comtandfonline.commdpi.com
Gram-positive bacteriaAntibacterialNot specifiedGeneral activity noted. nih.govmdpi.commedchemexpress.com
Gram-negative bacteriaResistantNot specifiedInsensitive at tested concentrations. nih.govmdpi.com
OverallBacteriostaticN/AIn vitro characterization. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C77H120N16O19 B2823363 Emerimicin IV CAS No. 52931-42-7

Properties

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-phenylpropanoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[4-hydroxy-2-[[1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxobutan-2-yl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H120N16O19/c1-20-77(19,70(112)93-40-49(97)37-54(93)62(104)87-71(7,8)64(106)81-47(41-94)34-45-27-23-21-24-28-45)88-58(100)50(31-32-55(78)98)83-61(103)53-36-48(96)39-92(53)69(111)76(17,18)91-67(109)74(13,14)85-59(101)51(33-42(2)3)82-56(99)38-79-63(105)57(43(4)5)84-65(107)72(9,10)89-68(110)75(15,16)90-66(108)73(11,12)86-60(102)52(80-44(6)95)35-46-29-25-22-26-30-46/h21-30,42-43,47-54,57,94,96-97H,20,31-41H2,1-19H3,(H2,78,98)(H,79,105)(H,80,95)(H,81,106)(H,82,99)(H,83,103)(H,84,107)(H,85,101)(H,86,102)(H,87,104)(H,88,100)(H,89,110)(H,90,108)(H,91,109)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJHBSMFQYTUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)N1CC(CC1C(=O)NC(C)(C)C(=O)NC(CC2=CC=CC=C2)CO)O)NC(=O)C(CCC(=O)N)NC(=O)C3CC(CN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H120N16O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1573.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Bioprospecting and Mycological Sourcing of Emerimicin Iv

Isolation and Phylogenetic Identification of Producer Microorganisms

The discovery and characterization of novel bioactive compounds, such as Emerimicin (B12651972) IV, are intrinsically linked to the exploration of diverse microbial ecosystems. Marine environments, in particular, are recognized as rich reservoirs of unique microorganisms, including fungi, that produce a wide array of secondary metabolites with potential pharmaceutical applications nih.govencyclopedia.pubsmith.edu. The isolation and identification of these microbial producers are foundational steps in the bioprospecting pipeline.

Primary Fungal Strains Identified as Emerimicin IV Producers

This compound, a unique fungal peptaibol, has been primarily isolated and characterized from specific strains within the fungal genus Emericellopsis. Research has identified key species responsible for its production, with detailed phylogenetic analyses confirming their identity.

Emericellopsis minima

Emericellopsis minima has been identified as a significant producer of this compound. One notable isolate, Emericellopsis minima strain A11, was recovered from marine sediments in Talcahuano Bay, Chile researchgate.nettandfonline.commdpi.com. This strain was identified through phylogenetic methods, utilizing sequence alignment via the BLAST algorithm and comparison with sequences in the GenBank database. The analysis confirmed a high degree of similarity (99%) to known Emericellopsis minima sequences, specifically accession number U576751 tandfonline.com. Another strain, designated E. minima D6, isolated from the Indian marine environment, also exhibited potent anti-MRSA activity and was identified with 99% similarity to Emericellopsis minima based on 18S rRNA gene analysis nih.gov. Further studies have also indicated that E. minima can produce other related peptaibols, such as emerimicins II and III frontiersin.orgresearchgate.netsciforum.net.

Emericellopsis microspora

The fungal species Emericellopsis microspora has also been implicated in the production of peptaibols within the emerimicin family. Specifically, research has reported the isolation of emerimicins II, III, and IV from Emericellopsis microspora frontiersin.orgresearchgate.netsciforum.netresearchgate.net. This species is also known to produce other classes of peptaibols, such as zervamicins researchgate.netresearchgate.net.

Geographical and Ecological Niches of Isolation

The isolation of Emericellopsis species, including producers of this compound, spans various ecological niches, with a significant focus on marine environments and habitats characterized by extreme conditions.

Marine Sediment Environments (e.g., Talcahuano Bay, Chile)

Marine sediments represent a crucial habitat for the isolation of bioactive fungi. Talcahuano Bay in Chile has been identified as a specific location from which Emericellopsis minima strains, producers of this compound, have been successfully isolated researchgate.nettandfonline.commdpi.comnih.govnih.govtandfonline.com. The exploration of marine sediments is a well-established strategy in bioprospecting for novel antimicrobial compounds, given the unique selective pressures and microbial diversity present in these environments researchgate.netmdpi.comresearchgate.netnih.gov.

Extremophilic Fungal Habitats

Fungi inhabiting extreme environments, often referred to as extremophilic fungi, are of particular interest due to their ability to produce unique secondary metabolites adapted to harsh conditions nih.govencyclopedia.pubsmith.edumdpi.comnih.gov. The genus Emericellopsis itself demonstrates adaptability to a range of environments, including saline soils and marine habitats, suggesting a capacity to thrive under extreme conditions such as high salinity or alkalinity sciforum.netmdpi.comresearchgate.netmdpi.com. For instance, Emericellopsis alkalina, an alkalophilic strain isolated from saline soils, has been found to produce related peptaibols, the emericellipsins researchgate.netmdpi.commdpi.com. The broader study of extremophilic fungi highlights their significant potential as sources of novel bioactive compounds with unusual structural characteristics mdpi.comnih.gov.

Data Tables

Table 1: Fungal Producers and Associated Metabolites

Fungal SpeciesSpecific Strain(s)Isolation Source/HabitatKey Metabolites Produced (Related to Emerimicin Series)Citations
Emericellopsis minimaA11Marine Sediment, Talcahuano Bay, ChileThis compound researchgate.nettandfonline.commdpi.com
Emericellopsis minimaD6Indian Marine EnvironmentAnti-MRSA compounds (likely including this compound) nih.gov
Emericellopsis microsporaNot specifiedNot specified (reported in literature)Emerimicins II, III, IV; Zervamicins frontiersin.orgresearchgate.netsciforum.netresearchgate.net
Emericellopsis alkalinaVKPM F-1428Saline soils, Soda lakes (Russia)Emericellipsins A-E researchgate.netmdpi.commdpi.com

Nutrient Media Supplementation Approaches

Supplementing fermentation media with specific nutrients or precursor molecules can significantly influence the biosynthesis pathways of secondary metabolites. researchgate.net

A notable strategy involves the supplementation of fermentation media with specific amino acids that are known constituents of the target peptides. For instance, the addition of trans-4-n-propyl-L-proline to the fermentation medium of Emericellopsis microspora has been demonstrated to induce the production of emerimicins II, III, and IV. researchgate.netnih.govpsu.edufrontiersin.orguni-giessen.debiosynth.com While this precursor appears to trigger the biosynthesis of these compounds, it has been observed that trans-4-n-propyl-L-proline is not directly incorporated into the molecular structure of emerimicins II, III, or IV. researchgate.net

Co-cultivation Methodologies for Metabolite Induction

Co-cultivation, the simultaneous growth of two or more microorganisms, is a powerful technique to mimic natural microbial interactions and stimulate the production of secondary metabolites that may remain dormant in axenic (single-organism) cultures. researchgate.netmdpi.comsemanticscholar.org This approach can lead to the activation of silent biosynthetic gene clusters, thereby expanding the chemical diversity of the produced metabolites. researchgate.netmdpi.comsemanticscholar.org

Co-culturing marine-adapted fungi with other fungal species has shown potential for enhancing metabolite production. For example, the co-cultivation of Emericellopsis sp. with the phytopathogenic fungus Magnaporthe oryzae has been reported to enhance the chemical diversity of emerimicins. researchgate.netnih.gov This interaction can lead to the induction of specific ions associated with the emerimicin family, suggesting an upregulation of their biosynthetic pathways. researchgate.netnih.gov

The use of phytopathogenic bacteria and fungi in co-culture systems with fungi like Emericellopsis has proven effective in activating cryptic biosynthetic pathways. researchgate.netsemanticscholar.orgnih.gov Marine-adapted fungi have been successfully co-cultivated with phytopathogenic bacteria such as Pseudomonas syringae and Ralstonia solanacearum, as well as phytopathogenic fungi like Magnaporthe oryzae and Botrytis cinerea. researchgate.netsemanticscholar.orgnih.gov These interactions, often conducted on solid media like Sabouraud medium or Potato Dextrose Agar (PDA), can lead to the production of novel secondary metabolites or increased yields of existing ones, potentially including compounds with anti-phytopathogenic activity. researchgate.netnih.gov

Compound List:

this compound

Emerimicin II

Emerimicin III

Emerimicin V

Emerimicin VI

Emerimicin VII

Emerimicin VIII

Emerimicin IX

Emerimicin X

Heptaibin

Trans-4-n-propyl-L-proline

Antiamoebin

Bergofungin

Zervamicin

Structural Elucidation and Advanced Conformational Analysis of Emerimicin Iv

Primary Structure Determination and Amino Acid Composition

The primary structure of Emerimicin (B12651972) IV was determined through a combination of amino acid analysis and mass spectrometry techniques. datapdf.com It is a 15-residue peptaibol with an identical amino acid sequence to Samarosporin I and Stilbellin I. pdbj.org

The precise sequence of amino acids is crucial for understanding the peptide's structure and function.

Amino acid analysis of the hydrolysate of Emerimicin IV revealed the presence of several common proteinogenic amino acids. datapdf.com These are the standard amino acids that are naturally encoded in the genetic code of organisms. wikipedia.org The analysis indicated the following proteinogenic residues in a 1:1:1:1:2:1 molar ratio: Glycine (Gly), Valine (Val), Leucine (B10760876) (Leu), Phenylalanine (Phe), Hydroxyproline (B1673980) (Hyp), and Glutamine (Gln). datapdf.com The presence of Glutamine was confirmed by experiments that showed its conversion to ornithine under specific chemical conditions, a characteristic reaction for Gln. datapdf.com

A defining characteristic of this compound and other peptaibols is the high content of non-standard, α,α-dialkylated amino acids. nih.govacs.org These residues, particularly α-aminoisobutyric acid (Aib), are known to induce helical conformations in peptides. acs.orgnih.gov

Alpha-Aminoisobutyric Acid (Aib): Quantitative analysis showed that this compound contains six residues of Aib. datapdf.com The presence of Aib is a key factor in promoting the formation of stable helical structures. acs.org

Isovaline (B112821) (Iva): The peptide also contains one residue of Isovaline (Iva). datapdf.com Like Aib, Iva is a non-proteinogenic amino acid that contributes to the peptide's unique conformational properties. jmb.or.kr

The complete amino acid sequence of this compound was determined to be: Ac-Phe-Aib-Aib-Aib-Val-Gly-Leu-Aib-Aib-Hyp-Gln-Iva-Hyp-Aib-Phol datapdf.comias.ac.in

Table 1: Amino Acid Composition of this compound

Amino Acid TypeResidueAbbreviationCount
ProteinogenicPhenylalaninePhe1
ValineVal1
GlycineGly1
LeucineLeu1
HydroxyprolineHyp2
GlutamineGln1
Non-Standardα-Aminoisobutyric acidAib6
IsovalineIva1

Like many peptaibols, this compound possesses modifications at both its N- and C-termini, which are critical for its structural integrity and biological activity. nih.govnih.gov

C-Terminus: The C-terminus is modified to a C-terminal amino alcohol, specifically Phenylalaninol (Phol). datapdf.com This reduction of the terminal carboxyl group to an alcohol removes the negative charge, which is a hallmark of peptaibols and is essential for their membrane-channeling activity. acs.orgresearchgate.net

Elucidation of Amino Acid Sequence

Advanced Spectroscopic and Analytical Techniques for Structural Assignment

The three-dimensional structure of this compound in solution has been extensively studied using advanced spectroscopic methods, which are essential for understanding its conformational dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in elucidating the solution conformation of this compound and its fragments. researchgate.nettandfonline.comacs.org

¹H NMR studies on fragments of this compound, such as the N-terminal tetrapeptide, have provided detailed insights into its local structure. ias.ac.incapes.gov.br These studies revealed the presence of intramolecular hydrogen bonds, which are characteristic of folded structures like β-turns and helices. capes.gov.br For instance, analysis of the N-terminal sequence Boc-L-Phe-(Aib)₃-OH showed two strongly shielded NH protons in dimethyl sulphoxide, which is consistent with a consecutive β-turn conformation. capes.gov.br

Further investigations on longer segments, such as the 2-9 sequence, have shown a strong tendency to form stable helical structures, primarily of the 3₁₀-helical type. nih.govtandfonline.com The presence of multiple Aib residues is the driving force for the adoption of this helical conformation. tandfonline.com However, studies also suggest that for the entire octapeptide segment, an α-helical structure may be adopted in solution. nih.govnih.gov The interplay between 3₁₀- and α-helical structures is a common feature of peptaibols and is influenced by the peptide chain length and specific amino acid sequence. nih.gov The bending of the helix can be caused by residues like hydroxyproline. researchgate.net

Table 2: NMR Evidence for Helical Structure in Emerimicin Fragments

TechniqueFragment StudiedObservationInferred StructureReference
¹H NMRN-terminal tetrapeptide (Boc-L-Phe-(Aib)₃-OH)Two strongly solvent-shielded Aib NH groups; Intramolecular 4 → 1 hydrogen bonds.Consecutive β-turn conformation. capes.gov.br
¹H NMR, IR Spectroscopy2-9 sequence (-(Aib)₃-L-Val-Gly-L-Leu-(Aib)₂-)Consistent with a helical structure of high thermal stability.3₁₀-helix. tandfonline.com
Circular Dichroism (CD)2-9 sequence octapeptideConsistent with a helical conformation in solution.α-helix. nih.gov
Nuclear Overhauser Effect (NOE)N-terminal tetrapeptideEvidence for a Type II Phe-Aib β-turn.Type II β-turn. capes.gov.br

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS)

HR-LCMS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis accuracy of high-resolution mass spectrometry. iitb.ac.infrontiersin.org This method is vital for determining the molecular weight and amino acid sequence of peptides like this compound. researchgate.net

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the precise molecular weight of this compound. acs.orgiitb.ac.in The high resolution enables the differentiation of molecules with very similar masses (isobars) and can provide a molecular formula based on the exact mass. lcms.cz Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of large biomolecules like peptides without significant fragmentation. iitb.ac.in The molecular formula for this compound has been determined as C₇₈H₁₂₂N₁₆O₁₉ based on HRESI(+)MS data. acs.org

Tandem mass spectrometry (MS/MS) is employed to determine the amino acid sequence of this compound. nih.gov In this technique, the parent ion is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed by the mass spectrometer. iitb.ac.in

The fragmentation of peptides typically occurs along the peptide backbone, leading to the formation of characteristic b- and y-type ions. nih.gov The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the deduction of the peptide sequence. uni-giessen.de The high resolution of the mass spectrometer is crucial for accurately identifying these fragment ions. mdpi.com The combination of 1D and 2D NMR experiments with LC-MS/MS data allows for the complete elucidation of the amino acid sequence in this compound. acs.org

Circular Dichroism (CD) Spectroscopy for Solution Conformation Characterization

Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the secondary structure of peptides and proteins in solution. researchgate.netpnas.org This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum provides information about the predominant secondary structural elements, such as α-helices and β-sheets. acs.org

For peptaibols like this compound, which are rich in α-aminoisobutyric acid (Aib), CD spectroscopy is particularly useful for identifying helical conformations. researchgate.net The presence of Aib residues is known to promote the formation of 3₁₀-helices and α-helices. researchgate.nethmdb.ca The CD spectrum of this compound would be expected to show characteristic negative bands around 208 and 222 nm, which are indicative of α-helical content. acs.org The ellipticity ratio at these wavelengths can provide an estimate of the helical content. acs.org Studies on segments of Emerimicin III and IV have indicated a significant 3₁₀-like helicity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Amino Acid Configuration Determination

Determining the absolute configuration (D or L) of the amino acid residues is a critical step in the complete structural elucidation of a peptide. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for this purpose. researchgate.netuni-muenchen.de

The process involves the complete hydrolysis of the peptide into its constituent amino acids. researchgate.net These amino acids are then derivatized to make them volatile for GC analysis. researchgate.netnih.gov The derivatized amino acids are separated on a chiral stationary phase in the gas chromatograph. researchgate.netuni-muenchen.de This chiral column allows for the separation of the D and L enantiomers of each amino acid. cat-online.com The mass spectrometer then detects and identifies the eluted enantiomers, allowing for the determination of their relative quantities. nih.gov This analysis, often used in conjunction with methods like the advanced Marfey's method, confirms the absolute configuration of each chiral amino acid in the this compound sequence. acs.org

Three-Dimensional Conformational Studies

The three-dimensional architecture of this compound, a member of the peptaibol family of antibiotics, is crucial to its biological function. These peptides, rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), are known to adopt well-defined helical conformations. acs.org The study of these conformations, both in solution and in the solid state, provides insight into their ability to interact with and permeate lipid membranes.

Helical Structural Preferences in Solution

In solution, the conformation of this compound and its fragments is a dynamic equilibrium between different helical forms. Spectroscopic techniques, such as infrared (IR) absorption, nuclear magnetic resonance (NMR), and circular dichroism (CD), have been instrumental in characterizing these preferences. nih.govtandfonline.comnih.gov

Studies on shorter segments of this compound have shown a strong propensity for forming 3(10)-helical structures. nih.govnih.gov The 3(10)-helix is a more tightly wound helix than the classic α-helix, characterized by hydrogen bonds between the C=O group of residue i and the N-H group of residue i+3. Infrared absorption and 1H NMR analyses of the terminally-blocked octapeptide segment corresponding to the 2-9 sequence of Emerimicins III and IV, -(Aib)3-L-Val-Gly-L-Leu-(Aib)2-, in chloroform (B151607) solutions, are consistent with the presence of a stable 3(10)-helical structure. nih.govtandfonline.comaminer.org This stability is attributed to the presence of Aib residues, which sterically favor the φ and ψ dihedral angles associated with the 3(10)-helix. acs.org Research indicates that the shortest Aib-containing fragments, ranging from tri- to pentapeptides, consistently adopt the 3(10)-helical structure in solution. nih.govnih.gov

While shorter fragments favor a 3(10)-helix, studies on the longer octapeptide segment (residues 2-9) of Emerimicins III and IV suggest a preference for an α-helical structure in solution. nih.govnih.gov The α-helix is defined by hydrogen bonds between residue i and residue i+4. Circular dichroism studies of the protected 2-9 segment indicated that the octapeptide appears to adopt an α-helical conformation in solution, in contrast to its shorter counterparts. nih.govnih.gov This transition from a 3(10)- to an α-helix with increasing peptide length is a recognized phenomenon in Aib-rich peptides. pnas.orgtandfonline.com The α-helix is considered inherently more stable than the 3(10)-helix, and once a critical length of seven to eight residues is achieved, the α-helix can become the favored conformation in solution. pnas.orgresearchgate.net

Solid-State Conformation Analysis via X-ray Diffraction Crystallography

X-ray diffraction provides a high-resolution, static picture of molecular conformation in the crystalline solid state. rsc.org The crystal structure of the octapeptide corresponding to the 2-9 sequence of Emerimicins III and IV has been determined by X-ray diffraction. nih.govtandfonline.comaminer.org

The analysis revealed that the octapeptide adopts a right-handed 3(10)-helix in the solid state. nih.govtandfonline.com This helical structure is stabilized by six consecutive intramolecular N-H···O=C hydrogen bonds. nih.govaminer.org A slight distortion in the helix is observed at the L-Leu residue. nih.govtandfonline.com This finding contrasts with the proposed α-helical preference in solution, highlighting how the molecular environment (solution versus crystal lattice) can influence the conformational preference of the peptide. nih.govpnas.org The packing of helices in the crystal lattice, which often involves antiparallel arrangements to optimize electrostatic interactions, can favor the more compact 3(10)-helix. pnas.org

Technique Sample Solvent/State Observed Conformation Key Findings
IR & 1H NMREmerimicin (2-9) OctapeptideChloroform3(10)-HelixHigh thermal stability of the helical structure. nih.govtandfonline.com
Circular DichroismEmerimicin (2-9) OctapeptideSolutionα-HelixSuggests a transition to α-helix for the longer octapeptide in solution. nih.govnih.gov
X-ray DiffractionEmerimicin (2-9) OctapeptideSolid-State CrystalRight-handed 3(10)-HelixStabilized by six intramolecular hydrogen bonds; slight distortion at L-Leu. nih.govtandfonline.comaminer.org

Influence of Peptide Chain Length and Specific Amino Acid Sequences on Helical Stability

The stability and type of helix adopted by this compound and related peptaibols are significantly influenced by both the length of the peptide chain and the specific sequence of amino acids. nih.gov

Amino Acid Sequence: The high content of α,α-dialkylated amino acids, particularly Aib, is a defining feature of peptaibols and is crucial for promoting helical structures. acs.org Aib residues restrict the available conformational space, favoring φ, ψ angles consistent with helical structures. The presence of helix-breaking residues like Glycine (Gly) can introduce flexibility or distortions. nih.gov In the Emerimicin 2-9 fragment, -(Aib)3-L-Val-Gly-L-Leu-(Aib)2-, the Gly residue is located in the middle, potentially allowing for a degree of flexibility or a kink in the helical structure. nih.govnih.gov The substitution of residues can also alter helical preference; for example, changing the N-terminal protecting group and C-terminal ester in an emerimicin fragment was shown to switch the helical preference from 3(10) to α-helical. pnas.org

Comparative Structural Analysis with Related Peptaibols

This compound belongs to a larger family of peptaibols that share structural similarities but also exhibit key differences that can affect their conformation and activity. acs.org

Biosynthetic Pathways and Genetic Regulation of Emerimicin Iv Production

Non-Ribosomal Peptide Synthetase (NRPS) Machinery in Emerimicin (B12651972) Biosynthesis

The core of emerimicin synthesis lies within its NRPS machinery, which is characterized by a modular architecture. Each module is typically responsible for the incorporation of a single amino acid into the growing peptide. wikipedia.orgnih.gov These modules are further subdivided into functional domains that carry out specific catalytic steps in a coordinated fashion. biorxiv.orgnih.gov

Identification and Bioinformatic Analysis of the emerimicin Biosynthetic Gene Cluster

The production of emerimicins is governed by a specific eme biosynthetic gene cluster. acs.org In fungi like Acremonium tubakii and Emericellopsis species, this cluster has been identified through genome mining and bioinformatic analyses. acs.orgmdpi.com For instance, in Acremonium tubakii, the eme cluster spans approximately 60 kilobase pairs (kbp). acs.org A central feature of this cluster is a single, large gene encoding a hybrid polyketide-nonribosomal peptide synthetase. acs.org

Genomic studies on various Emericellopsis species have revealed the presence of numerous BGCs, highlighting the genus's potential for producing a wide array of secondary metabolites, including peptaibols like emerimicins. mdpi.comnih.gov Comparative genomics between species such as E. atlantica and E. cladophorae show both conserved and species-specific BGCs, suggesting an evolutionary divergence in their metabolic capabilities. nih.gov The activation of these clusters, which may remain silent under standard laboratory conditions, can sometimes be triggered by co-cultivation with other microorganisms, mimicking their natural competitive environments. researchgate.netgeomar.de

Table 1: Key Features of the Emerimicin Biosynthetic Gene Cluster

FeatureDescriptionSource
Cluster Name eme acs.org
Size ~60 kbp acs.org
Key Enzyme Hybrid Polyketide-Nonribosomal Peptide Synthetase (PKS-NRPS) acs.org
Producing Genera Emericellopsis, Acremonium acs.orgnih.gov

Characterization of Hybrid Polyketide-Nonribosomal Peptide Synthetase (PKS-NRPS) Modules

The emerimicin biosynthetic pathway utilizes a hybrid PKS-NRPS system. acs.org This involves modules from both polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) to assemble the final molecule. wikipedia.orgacs.org The NRPS component consists of 16 modules, which directly corresponds to the assembly of the 15-residue peptide chain of some emerimicin analogues. acs.org

Each NRPS module contains a set of core domains: an Adenylation (A) domain for substrate selection and activation, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain for tethering the activated substrate, and a Condensation (C) domain for peptide bond formation. biorxiv.orgacs.orgnih.gov The modular "assembly line" nature of the synthetase dictates the sequence of the final peptide product. wikipedia.org The presence of non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib), is a hallmark of peptaibols and is a direct result of the specificities of the NRPS modules. acs.orguni-giessen.de

Enzymatic Mechanisms in Emerimicin IV Assembly

The assembly of this compound is a dynamic process involving a series of enzyme-catalyzed reactions that build the peptide chain and introduce chemical modifications.

Elucidation of Specific Enzyme Activities within the Non-Ribosomal Synthesis Pathway

The synthesis pathway proceeds in a stepwise manner on the surface of the NRPS enzyme complex. wikipedia.org

Initiation : The process begins with the A-domain of the first module selecting and activating the initial amino acid. biorxiv.org

Elongation : The activated amino acid, tethered to its T-domain, is presented to the C-domain. The C-domain catalyzes the formation of a peptide bond between the substrate of its own module and the growing peptide chain attached to the T-domain of the preceding module. biorxiv.org This cycle of condensation, translocation of the growing chain to the next module, and addition of the next amino acid repeats for each module in the synthetase. wikipedia.org

Termination : The final module of the NRPS contains a terminal domain, often a Thioesterase (TE) or Reductase (R) domain, which is responsible for releasing the fully synthesized peptide from the enzyme complex. biorxiv.orgnih.gov In the case of peptaibols, this termination step often involves reductive cleavage to form a C-terminal amino alcohol, a characteristic feature of this class of peptides. acs.orgnih.gov

The production of different emerimicin analogues, like emerimicins II, III, and IV, can be influenced by the availability of specific precursors in the fermentation medium. researchgate.net For example, the addition of trans-4-n-propyl-L-proline was found to induce the production of these specific emerimicins, even though the precursor itself was not incorporated into the final structures. researchgate.net

Enzymology of Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for the structural and functional diversity of peptides and proteins. abcam.comthermofisher.com In the context of non-ribosomal peptides, these modifications are often co-translational, occurring during the synthesis process on the NRPS template. wikipedia.orgthermofisher.com

Key modifications in peptaibols like this compound include:

N-terminal Acetylation : Many peptaibols feature an acetyl group at their N-terminus. acs.org This modification is typically catalyzed by an N-acetyltransferase (NAT) enzyme, which transfers an acetyl group from acetyl-CoA. thermofisher.com This acetylation occurs after the N-terminal methionine is cleaved. thermofisher.com

Formation of Non-Proteinogenic Amino Acids : The inclusion of residues like α-aminoisobutyric acid (Aib) and isovaline (B112821) (Iva) is a defining characteristic. acs.orguni-giessen.de The biosynthesis of these non-standard amino acids involves dedicated enzymatic pathways. For example, the biosynthesis of Aib and Iva can involve a decarboxylation-dependent transamination reaction. uni-giessen.de

C-terminal Amino Alcohol : The peptide chain is typically released from the synthetase by a reductase domain, which reduces the C-terminal carboxylic acid to an amino alcohol. nih.gov This is a critical PTM that defines the peptaibol class. acs.org

These enzymatic modifications are essential for the final structure and, consequently, the biological activity of this compound. nih.govjmb.or.kr

Genetic Engineering and Synthetic Biology Approaches for Pathway Modulation

The elucidation of the emerimicin biosynthetic gene cluster (BGC) has paved the way for advanced genetic engineering and synthetic biology strategies aimed at modulating the production of this compound and generating novel derivatives. acs.orgresearchgate.net The biosynthetic machinery, particularly the large nonribosomal peptide synthetase (NRPS), represents a prime target for such modifications. nih.govspringernature.com These approaches are not only crucial for potentially enhancing the yield of these valuable compounds but also for creating "unnatural" products with potentially improved or novel biological activities. nih.gov Research in this area leverages the modular nature of the NRPS assembly line and the function of associated tailoring enzymes to rationally alter the final peptide product. utah.edumdpi.com

Strategies for Gene Knockout and Overexpression to Study Pathway Regulation

Gene knockout and overexpression are fundamental genetic tools used to probe the function of specific genes within a biosynthetic pathway and to understand its regulation. plos.org These strategies involve the targeted deletion or enhanced expression of a gene to observe the resulting impact on the metabolic output of the organism.

In the context of this compound biosynthesis, these techniques are invaluable for functionally characterizing the genes within the identified eme cluster. acs.org The eme BGC, which spans approximately 60 kbp in Acremonium tubakii, contains a central 16-module hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene, emeB, responsible for assembling the peptide backbone. acs.org It also contains genes for tailoring enzymes, such as emeC, which encodes a 2-oxoglutarate Fe(II)-dependent oxygenase predicted to hydroxylate the proline residues. acs.org

Gene Knockout Studies: Gene knockout experiments are designed to confirm the role of specific genes by observing the effect of their absence. plos.org For instance, deleting the emeB gene would be expected to completely abolish the production of all emerimicin compounds, definitively linking this core synthase to the pathway. A more targeted knockout of the emeC oxygenase gene would be hypothesized to result in the production of emerimicin analogues lacking the hydroxyproline (B1673980) residues found in the parent compounds. Such an experiment would confirm the function of EmeC and simultaneously generate novel emerimicin derivatives.

Overexpression Strategies: Conversely, overexpression of key genes can be employed to potentially increase the production yield of this compound. Overexpressing the main NRPS gene, emeB, or regulatory genes within the cluster could lead to an enhanced metabolic flux through the pathway, boosting the final titer of the desired compound. Furthermore, overexpressing precursor-supplying pathway genes could also alleviate potential bottlenecks in production.

The table below outlines potential gene targets within the emerimicin BGC for knockout or overexpression studies and their predicted outcomes based on bioinformatic analysis.

Gene TargetPredicted FunctionStrategyExpected Outcome on Production
emeBCore PKS-NRPS synthaseKnockoutComplete abolishment of emerimicin production.
emeCProline hydroxylaseKnockoutProduction of deoxy-emerimicin analogues.
Pathway-specific regulatorTranscriptional activatorOverexpressionIncreased overall yield of emerimicins.
Precursor synthesis geneSupplies amino acid substratesOverexpressionIncreased yield, potential relief of a rate-limiting step.

This table is based on bioinformatic predictions of gene function within the emerimicin cluster. acs.org

Rational Design and Engineering of Biosynthetic Enzymes for Diversification

Rational design involves making precise, knowledge-based modifications to an enzyme's structure to alter its function, such as its substrate specificity or catalytic activity. cornell.edunih.gov The modular architecture of nonribosomal peptide synthetases like EmeB makes them particularly amenable to this type of engineering. springernature.com An NRPS module is typically composed of an adenylation (A) domain, which selects and activates a specific amino acid, a thiolation (T) domain that carries the activated amino acid, and a condensation (C) domain that catalyzes peptide bond formation. cornell.edu

The A-domain acts as the primary gatekeeper for amino acid incorporation. By altering the "nonribosomal code"—the key amino acid residues within the A-domain's binding pocket that determine its substrate specificity—it is possible to program the NRPS to incorporate different amino acids into the peptide chain. cornell.edu The natural diversity observed among emerimicin analogues, where different residues are found at the same position (e.g., L-Val, L-Leu, or L-Phe at residue 1), suggests that the A-domains of the EmeB synthetase possess a degree of substrate promiscuity that can be exploited. acs.org

One notable feature in emerimicin biosynthesis is the incorporation of D-isovaline (D-Iva), which has been shown to be activated directly by the corresponding A-domain without the presence of a separate epimerization (E) domain, a common feature in other NRPS systems. mdpi.com Understanding the structural basis for this direct activation of a D-amino acid could provide novel enzymatic tools for synthetic biology applications. mdpi.com

Engineering efforts could focus on several strategies:

A-Domain Swapping/Mutation: Replacing an entire A-domain or mutating key residues in its binding pocket to change its amino acid preference. For example, modifying the A-domain for residue 5 (naturally Val in this compound) to prefer leucine (B10760876) could generate a novel derivative.

Module Swapping: Exchanging entire modules to introduce a different amino acid and its associated modifications at a specific position in the peptide chain.

C-Domain Engineering: Modifying condensation domains to improve the acceptance of unnatural substrates introduced by engineered A-domains, thereby preventing a downstream bottleneck in the assembly line.

The following table illustrates hypothetical rational design strategies for the diversification of this compound by engineering the EmeB NRPS.

Target Domain/ModulePosition in PeptideNatural Residue (this compound)Proposed ModificationExpected Outcome
A-domain of Module 11L-PheMutate specificity pocket to prefer Tyrosine.Generation of [Tyr¹]this compound.
A-domain of Module 55L-ValMutate specificity pocket to prefer Leucine.Generation of [Leu⁵]this compound.
A-domain of Module 88AibEngineer to accept another α,α-dialkylated amino acid.Novel this compound analogue with altered helical structure.
C-terminal Module15L-ValinolSwap with a module incorporating a different amino alcohol.Altered C-terminus, potentially affecting membrane interaction.

This table presents theoretical engineering strategies based on established principles of NRPS modification and the known structure of the EmeB synthetase. acs.orgspringernature.comcornell.edu

Molecular Mechanisms of Action of Emerimicin Iv

Target Specificity and Antimicrobial Spectrum

The efficacy of Emerimicin (B12651972) IV is largely confined to Gram-positive bacteria, with notable activity against several multidrug-resistant strains. Its lack of effect on Gram-negative bacteria is a key feature of its antimicrobial spectrum.

Emerimicin IV has demonstrated significant in vitro activity against a range of clinically important Gram-positive pathogens. This includes strains that have developed resistance to conventional antibiotics, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecalis (VRE). nih.govresearchgate.net

Research has established the Minimum Inhibitory Concentration (MIC) values of this compound against these resistant bacteria. Studies on clinical isolates have shown MIC values ranging from 12.5 to 100 µg/mL for both MRSA and VRE. nih.govresearchgate.net Another related study on emerimicin compounds found MIC values of 32 µg/mL against MRSA and 64 µg/mL against Enterococcus faecalis and vancomycin-resistant Enterococcus faecium. researchgate.net This demonstrates a potent inhibitory effect on the growth of these challenging pathogens.

Table 1: In Vitro Activity of this compound Against Gram-Positive Pathogens
Bacterial PathogenResistance ProfileMIC Range (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)12.5 - 100 nih.govresearchgate.net
Enterococcus faecalisVancomycin-Resistant (VRE)12.5 - 100 nih.govresearchgate.net
Staphylococcus aureusMethicillin-Resistant (MRSA)32 researchgate.net
Enterococcus faecalis-64 researchgate.net
Enterococcus faeciumVancomycin-Resistant (VRE)64 researchgate.net

In contrast to its efficacy against Gram-positive organisms, this compound is inactive against Gram-negative bacteria such as Escherichia coli. researchgate.net The basis for this resistance lies in the fundamental structural differences between the cell envelopes of these two bacterial groups. nih.govresearchgate.net

Gram-negative bacteria possess a unique outer membrane that functions as a highly effective permeability barrier. nih.govresearchgate.netbiorxiv.org This lipid bilayer is composed of an outer leaflet containing lipopolysaccharide (LPS), which is generally negatively charged. mdpi.com This outer membrane effectively prevents many antimicrobial agents, including peptaibols like this compound, from reaching their target, the cytoplasmic membrane. nih.govmdpi.comnih.gov The inability of this compound to traverse this protective outer layer is the primary reason for the intrinsic resistance observed in Gram-negative bacteria.

The mode of action of an antibiotic is typically classified as either bacteriostatic, meaning it inhibits bacterial growth, or bactericidal, meaning it kills the bacteria. This distinction is often determined by comparing the Minimum Inhibitory Concentration (MIC) with the Minimum Bactericidal Concentration (MBC). An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4). nih.govidstewardship.com

In vitro studies have consistently characterized the activity of this compound against both MRSA and VRE as bacteriostatic. nih.govresearchgate.netacs.org This indicates that at concentrations around the MIC, this compound effectively halts the proliferation of these bacteria but does not rapidly kill them. The determination of whether an agent is bacteriostatic or bactericidal can also be evaluated using time-kill assays, which measure the rate of bacterial killing over time. emerypharma.comhelsinki.fi While most antibacterials can exhibit both effects, the current body of evidence points towards a primarily bacteriostatic mechanism for this compound against key Gram-positive pathogens under standard laboratory conditions. nih.govresearchgate.netmdpi.com

Membrane-Mediated Activity

The primary target of this compound is the bacterial cell membrane. Its amphipathic, helical structure is crucial for its ability to interact with and disrupt the lipid bilayer, which is the core of its antimicrobial action. researchgate.netacs.org

As a peptaibol, this compound's mechanism of action involves the perturbation and disruption of the cytoplasmic membrane's integrity. researchgate.net These peptides are unstructured in aqueous solutions but adopt a defined amphipathic α-helical structure in the presence of a lipid membrane. nih.gov This structure is essential for their interaction with the membrane. The peptide monomers first bind to the surface of the bacterial membrane, a process often driven by electrostatic interactions. nih.govmdpi.com Following this initial binding, the peptides insert themselves into the hydrophobic core of the membrane, leading to a loss of membrane integrity and subsequent leakage of intracellular components.

A key feature of peptaibols, including this compound, is their capacity to self-assemble within the lipid bilayer to form transmembrane pores or ion channels. researchgate.netacs.orgnih.govnih.gov Several models have been proposed to describe this process, with the "barrel-stave" model being one of the most widely accepted for peptaibols. nih.govnih.govresearchgate.net

In the barrel-stave mechanism, the peptide monomers, which have an amphipathic helical structure, first bind to the membrane surface. nih.govresearchgate.net Once a threshold concentration on the membrane is reached, these monomers insert into the lipid bilayer and aggregate to form a bundle, much like the staves of a barrel. nih.govresearchgate.net The hydrophobic surfaces of the peptide helices align with the hydrophobic lipid core of the membrane, while the hydrophilic faces of the helices line the interior of the pore, creating a water-filled channel. mdpi.comresearchgate.net This channel allows for the unregulated passage of ions and small molecules across the membrane, disrupting the cell's electrochemical gradients and leading to cell death or, at lower concentrations, the inhibition of growth. nih.gov

Formation of Ion Channels and Pores in Lipid Bilayers

Correlation of Helical Conformations with Channel Formation

The ability of this compound to form channels in lipid membranes is fundamentally linked to its propensity to adopt helical conformations. Peptaibols, including this compound, are rich in α-aminoisobutyric acid (Aib), an amino acid that strongly promotes the formation of helical structures. portlandpress.comnih.gov The peptide chain length and the specific amino acid sequence of this compound play a crucial role in determining the type of helix formed, which in turn influences the nature of the ion channel. portlandpress.com

Shorter segments of peptaibols, typically tri- through pentapeptides, tend to adopt a 3(10)-helical structure. portlandpress.com However, longer sequences, such as the octapeptide segment corresponding to residues 2-9 of this compound, have been shown to favor an α-helical conformation in solution. portlandpress.com This dynamic interplay between different helical forms is thought to be critical for the process of channel formation. The amphipathic nature of these helices, with hydrophobic residues facing the lipid bilayer and hydrophilic residues lining a central pore, is a key feature that allows for the passage of ions across the membrane. nih.gov The clustering of aromatic residues at the termini of the peptide may also contribute to stabilizing the vertical orientation of the peptide within the bilayer, further supporting the formation of a transmembrane channel. nih.gov

Table 1: Helical Conformations of this compound Fragments and Their Implications

Peptide Segment LengthPredominant Helical ConformationImplication for Channel Formation
Short (3-5 residues)3(10)-helixMay represent an intermediate state in membrane insertion.
Long (e.g., 8 residues)α-helixLikely the primary conformation within the transmembrane channel.
Full-length this compoundDynamic equilibrium of helical structuresAllows for the flexibility needed to insert into the membrane and assemble into a functional pore.
Dynamics of Oligomerization and Membrane Integration

The formation of a functional ion channel by this compound is not a monomeric event but rather a cooperative process involving the self-association of multiple peptide molecules into an oligomeric assembly. nih.gov This process of oligomerization is a critical step in the mechanism of action for many membrane-active peptides. The amphipathic character of this compound drives the aggregation of monomers within the lipid bilayer to form a stable, transmembrane pore. nih.gov

The integration of this compound into the membrane is a dynamic process. Initially, the peptide monomers likely adsorb to the surface of the membrane. As the local concentration of the peptide increases, they insert into the lipid bilayer. Following insertion, the monomers oligomerize to form a helical bundle, creating a water-filled channel through which ions can pass. nih.gov The number of monomers required to form a functional channel can vary and is influenced by factors such as the lipid composition of the membrane and the transmembrane voltage. While the precise stoichiometry for this compound channels has not been definitively established, studies on other peptaibols provide a model for this process.

Detergent-like Mechanisms of Membrane Interaction

Beyond the formation of discrete pores, this compound may also exert its effects through a more disruptive, detergent-like mechanism, often referred to as the "carpet-like" model. portlandpress.comnih.gov In this model, the peptide monomers accumulate on the surface of the membrane, forming a "carpet" that covers the lipid headgroups. nih.gov This accumulation disrupts the integrity of the lipid bilayer, leading to membrane permeabilization and, at higher concentrations, the complete disintegration of the membrane into micelle-like structures. nih.govresearchgate.net

This mechanism is particularly relevant for shorter peptaibols that may not be long enough to span the entire membrane as a stable monomer. portlandpress.com For these peptides, a carpet-like disruption of the membrane surface can be a primary mode of action. portlandpress.com It is plausible that this compound employs a hybrid mechanism, where at lower concentrations it forms discrete ion channels, while at higher concentrations, a carpet-like mechanism contributes to a more generalized membrane disruption. This dual mechanism would enhance its antimicrobial efficacy.

Investigation of Intracellular and Alternative Molecular Targets

While membrane disruption is a primary mechanism of action for this compound, evidence suggests that its biological effects are not limited to the cell surface. The peptide can also interact with intracellular components and trigger cellular pathways that contribute to its antimicrobial activity.

Modulation of Cellular Processes Beyond Membrane Permeabilization

Research has indicated that fragments of emerimicins possess mitochondrial uncoupling activity. This suggests that this compound, or its constituent parts, can penetrate the cell and directly affect mitochondrial function. By permeabilizing the inner mitochondrial membrane, this compound can dissipate the proton gradient that is essential for ATP synthesis. This uncoupling of oxidative phosphorylation would lead to a depletion of the cell's energy stores, thereby inhibiting essential cellular processes and contributing to cell death.

Furthermore, the disruption of mitochondrial function is often associated with an increase in the production of reactive oxygen species (ROS). nih.govnih.govmdpi.com These highly reactive molecules can cause widespread damage to cellular components, including DNA, proteins, and lipids, further contributing to the antimicrobial effect of this compound. nih.govnih.govmdpi.com

Table 2: Intracellular Effects of this compound

Intracellular Target/ProcessObserved EffectConsequence for the Microbial Cell
MitochondriaUncoupling of oxidative phosphorylationDepletion of ATP, cellular energy crisis
Mitochondrial MembraneIncreased permeabilityDisruption of ion homeostasis, release of pro-apoptotic factors
Cellular RespirationIncreased ROS productionOxidative stress, damage to cellular macromolecules

Induction of Apoptotic Pathways (e.g., Metacaspase-independent apoptosis)

The cellular damage induced by this compound, particularly the disruption of mitochondrial function and the generation of ROS, can trigger programmed cell death pathways in susceptible organisms. In fungi, a form of apoptosis that is independent of metacaspases, the fungal homologues of caspases, has been described. researchgate.netresearchgate.net

Studies on other peptaibols, such as trichokonin VI, have demonstrated the induction of metacaspase-independent apoptosis in fungal pathogens. researchgate.net This process is characterized by key apoptotic hallmarks, including the dissipation of the mitochondrial transmembrane potential, the production of ROS, and the fragmentation of nuclear DNA. researchgate.netresearchgate.net Given the known effects of emerimicin fragments on mitochondrial function, it is highly probable that this compound can induce a similar metacaspase-independent apoptotic pathway in fungi. This mode of action, which actively engages the cell's own death machinery, represents a sophisticated antimicrobial strategy that goes beyond simple membrane lysis.

Elucidation of Microbial Resistance Mechanisms to this compound

The development of resistance to antimicrobial agents is a significant challenge in the treatment of infectious diseases. While this compound has shown activity against multidrug-resistant bacteria, the potential for microorganisms to develop resistance to this peptaibol must be considered. The mechanisms of resistance to antimicrobial peptides are diverse and can involve modifications to the microbial cell surface, the production of inactivating enzymes, or the active removal of the peptide from the cell. reactgroup.orgmdpi.commdpi.com

Potential mechanisms of resistance to this compound could include:

Alterations in Membrane Composition: Bacteria may alter the lipid composition of their cell membranes to reduce the binding affinity of this compound. mdpi.com This could involve changes in the net charge of the membrane surface, making it less attractive to the peptide.

Efflux Pumps: Microorganisms can employ efflux pumps to actively transport this compound out of the cell, thereby preventing it from reaching its target concentration at the membrane. reactgroup.org

Proteolytic Degradation: Bacteria and fungi may produce proteases that can degrade this compound, rendering it inactive. mdpi.com

Target Modification: Although less common for membrane-active peptides, mutations in membrane components that serve as binding sites for this compound could potentially confer resistance. reactgroup.orgyoutube.com

Understanding these potential resistance mechanisms is crucial for the future development and application of this compound as a therapeutic agent.

Bacterial Adaptations and Efflux Pump Systems (e.g., PfMDR1 analogous mechanisms in other peptaibols)

Efflux pumps are a primary mechanism of intrinsic and acquired antibiotic resistance in bacteria. nih.govnih.gov These transport proteins, located in the cytoplasmic membrane, actively expel a wide array of noxious substrates, including antibiotics, from the cell, thereby lowering the intracellular drug concentration to sub-lethal levels. nih.govmdpi.com While no studies have directly implicated specific efflux pumps in resistance to this compound, it is plausible that bacteria could utilize broad-spectrum multidrug resistance (MDR) pumps to reduce its effective concentration.

Efflux pumps are categorized into several superfamilies based on their structure, function, and energy source. The action of these pumps is a significant factor in the multidrug resistance of many pathogenic bacteria. nih.govnih.gov For instance, the AcrAB-TolC efflux pump in Escherichia coli is a well-characterized example from the Resistance-Nodulation-Division (RND) family, which is known to export a vast range of substrates. nih.govmdpi.com Given the amphipathic nature of peptaibols like this compound, it is conceivable that such pumps could recognize and transport them out of the cell. acs.org The overexpression of these pumps, often triggered by exposure to antimicrobial agents, is a common adaptive response contributing to antibiotic failure. mdpi.com

Table 1: Major Efflux Pump Superfamilies in Bacteria and Their Characteristics

SuperfamilyEnergy SourceTypical LocationExamples of SubstratesKey Bacterial Groups
ATP-binding cassette (ABC)ATP HydrolysisGram-positive & Gram-negativeCertain antibiotics, anticancer drugs, lipidsStaphylococcus aureus, Streptococcus pneumoniae
Major Facilitator Superfamily (MFS)Proton Motive ForceGram-positive & Gram-negativeTetracyclines, fluoroquinolones, biocidesEscherichia coli, Staphylococcus aureus
Resistance-Nodulation-Division (RND)Proton Motive ForceGram-negativeWide range of antibiotics, bile salts, detergentsPseudomonas aeruginosa, Acinetobacter baumannii
Small Multidrug Resistance (SMR)Proton Motive ForceGram-positive & Gram-negativeQuaternary ammonium (B1175870) compounds, dyesEscherichia coli, Staphylococcus aureus
Multidrug and Toxic Compound Extrusion (MATE)Sodium Ion Gradient or Proton Motive ForceGram-positive & Gram-negativeFluoroquinolones, aminoglycosides, dyesVibrio cholerae, Neisseria gonorrhoeae

Structural Modifications in Bacterial Cell Envelopes

The bacterial cell envelope is a complex and dynamic structure that serves as the first line of defense against environmental threats, including antibiotics. nih.govnih.gov Bacteria can alter the composition and architecture of their cell envelopes to reduce the efficacy of antimicrobial compounds. nih.govharvard.edu For membrane-active agents like this compound, which interact directly with the cell's lipid layers, modifications that alter membrane charge, fluidity, or integrity could be effective resistance strategies.

Key structural modifications include:

Changes in Peptidoglycan: The peptidoglycan layer is a crucial component of the cell wall that provides structural integrity. uq.edu.aumdpi.com Alterations in its thickness, density, or degree of cross-linking can affect the passage of molecules. Furthermore, chemical modifications to the peptidoglycan backbone can prevent degradation by host enzymes and may influence interactions with antimicrobial peptides. researchgate.net

Modification of Teichoic Acids (in Gram-positives): Wall teichoic acids (WTAs) and lipoteichoic acids (LTAs) are major components of the Gram-positive cell envelope. The D-alanylation of these anionic polymers introduces positive charges into the cell wall, leading to electrostatic repulsion of positively charged antimicrobial peptides. This is a well-documented resistance mechanism against cationic peptides in bacteria like Staphylococcus aureus. mdpi.com

Alterations to the Outer Membrane (in Gram-negatives): The outer membrane of Gram-negative bacteria is a formidable barrier, with its outer leaflet composed of lipopolysaccharide (LPS). nih.gov Modifications to the lipid A portion of LPS can alter the net charge of the bacterial surface, conferring resistance to cationic antimicrobial peptides.

While these mechanisms have not been specifically studied in the context of this compound, they represent fundamental adaptive strategies that bacteria employ to survive chemical assaults. nih.gov The development of resistance to this compound in a clinical setting would likely involve the selection of mutants that have upregulated one or more of these general defense systems.

Synthetic and Semisynthetic Derivatization of Emerimicin Iv

Total Chemical Synthesis Approaches

While a definitive total synthesis of Emerimicin (B12651972) IV has not been detailed in peer-reviewed literature, the synthesis of other peptaibols, such as the 15-residue pentadecaibins and septocylindrin B, provides a well-established framework for its potential assembly. acs.orgacs.org Solid-phase peptide synthesis (SPPS) is the predominant strategy for constructing such complex peptides, offering advantages in purification and automation. acs.orgnih.gov

A critical aspect of synthesizing Emerimicin IV is the stereoselective preparation of its constituent amino acids and the efficient formation of peptide bonds, particularly those involving sterically hindered residues like Aib.

Stereoselective Amino Acid Synthesis:

The synthesis of the chiral non-proteinogenic amino acid isovaline (B112821) (Iva) requires asymmetric methodologies to obtain the desired enantiomer. While its natural occurrence in meteorites has been a subject of interest, its laboratory synthesis with high stereocontrol is crucial for peptide synthesis. kennesaw.eduresearchgate.netresearchgate.netresearchgate.net Asymmetric synthesis routes often employ chiral auxiliaries or catalysts to direct the stereochemical outcome.

Peptide Bond Formation:

The formation of peptide bonds involving the sterically hindered Aib residue is notoriously difficult and can lead to low coupling yields. nih.gov Specialized coupling reagents and optimized reaction conditions are necessary to overcome this challenge. Microwave-assisted SPPS has been shown to be effective in improving the efficiency of coupling sterically hindered amino acids. nih.gov Common coupling reagents used in peptaibol synthesis include HBTU, especially for standard amino acids, while acid fluorides have been successfully employed for coupling α,α-dialkylated amino acids like Aib and Iva. nih.gov

Coupling ReagentAmino Acid TypeAdvantage
HBTUStandard proteinogenic amino acidsEfficient and widely used in SPPS
Acid Fluoridesα,α-dialkylated amino acids (e.g., Aib, Iva)Effective for sterically hindered couplings

The incorporation of non-standard amino acids like Aib and Iva is a hallmark of peptaibol synthesis. nih.gov In the context of SPPS, these residues are typically introduced as Fmoc-protected building blocks. acs.org The synthesis of these building blocks themselves is a key preliminary step. The repetitive nature of SPPS allows for the sequential addition of these residues to the growing peptide chain on a solid support. nih.gov

Semisynthetic Modifications for Structure-Activity Relationship (SAR) Studies

Semisynthetic modification of natural products is a powerful tool for generating analogs and probing SAR. nih.govmdpi.com While specific semisynthetic work on this compound is not extensively documented, studies on related antimicrobial peptides and other emerimicins provide a basis for potential modifications. nih.govresearchgate.net

The comparison of this compound with the closely related Emerimicins V-X offers significant insights into the impact of specific amino acid substitutions on biological activity. acs.orgqyaobio.com For instance, the replacement of Val⁵ and Aib⁸ in this compound with two Iva residues in Emerimicin V suggests that modifications at these positions can modulate activity. acs.org Such observations guide the rational design of synthetic analogs where specific residues are replaced to enhance potency or alter specificity.

Position in this compoundOriginal ResidueSubstitution in Emerimicin VPotential Impact
5Valine (Val)Isovaline (Iva)Altered hydrophobicity and steric interactions
8α-Aminoisobutyric acid (Aib)Isovaline (Iva)Changes in helical propensity and membrane interaction

Modification of the N- and C-termini of peptides is a common strategy to enhance stability and biological activity. nih.gov For peptaibols, the N-terminus is typically acetylated, and the C-terminus is an amino alcohol. Altering these end caps (B75204) can influence the peptide's interaction with biological membranes and its resistance to degradation. For example, replacing the C-terminal amino alcohol with a primary amide can be achieved through the choice of resin in SPPS (e.g., Rink amide resin). kennesaw.edu

Chemo-Enzymatic Synthesis Methodologies

Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov This approach can be particularly advantageous for the ligation of peptide fragments, potentially reducing side reactions and simplifying purification. nih.govnih.gov

Enzymes such as papain and thermolysin have been used for the formation of peptide bonds. nih.gov A key advantage of enzymatic synthesis is its stereoselectivity, which prevents the racemization of amino acid residues during coupling. While the application of CEPS specifically to this compound has not been reported, the successful enzymatic ligation of alamethicin (B1591596) fragments, another well-known peptaibol, demonstrates the feasibility of this approach for the synthesis of complex peptaibols. nih.gov This strategy typically involves the chemical synthesis of protected peptide fragments, followed by their enzymatic coupling in an aqueous or mixed aqueous-organic solvent system. nih.gov

Rational Design and Synthesis of this compound Analogues

The development of new antimicrobial agents is a critical area of research, and the synthetic and semisynthetic derivatization of natural products like this compound offers a promising avenue for the creation of novel antibiotics. The rational design of analogues, informed by an understanding of the parent molecule's structure and mechanism of action, allows for the targeted modification of its properties.

Design Principles Based on Conformational and Mechanistic Insights

The rational design of this compound analogues is fundamentally guided by its primary and secondary structure, and the presumed mechanism by which it exerts its antibacterial effect. This compound is a peptaibol, a class of peptides rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The presence of Aib residues is known to induce a helical conformation in the peptide backbone.

Studies on the 2-9 amino acid sequence of Emerimicins III and IV have provided evidence for a stable helical structure. This helical conformation is believed to be crucial for the biological activity of peptaibols, as it facilitates their insertion into and disruption of bacterial cell membranes, leading to cell death. The amphipathic nature of this helix, with hydrophobic and hydrophilic residues arranged on opposite faces, is a key factor in its interaction with the lipid bilayer of the membrane.

Based on these conformational insights, several design principles for this compound analogues can be proposed:

Stabilization of the Helical Structure: Modifications that enhance the stability of the helical conformation could lead to increased antimicrobial potency. This might be achieved by substituting flexible amino acids, such as glycine, with more conformationally constrained residues like alanine (B10760859) or additional Aib residues.

Modulation of Amphipathicity: The balance between hydrophobicity and hydrophilicity is critical for membrane interaction. Analogues with altered amphipathicity can be designed by systematically replacing amino acids to either increase the hydrophobic moment of the helix, potentially enhancing membrane penetration, or to fine-tune its interaction with specific membrane compositions.

Introduction of Charged Residues: The introduction of cationic residues, such as lysine (B10760008) or arginine, could enhance the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This could lead to a lower minimum inhibitory concentration (MIC).

Modification of the N- and C-termini: The termini of peptaibols are often modified, and these modifications can influence their activity. For this compound, analogues with different N-terminal acyl groups or C-terminal amino alcohols could be synthesized to investigate the impact of these modifications on stability and activity.

Substitution with Non-proteinogenic Amino Acids: The incorporation of other non-proteinogenic amino acids could be explored to introduce novel side-chain functionalities or to further constrain the peptide backbone conformation.

Preliminary structure-activity relationship (SAR) insights can be gleaned from the naturally occurring analogues, Emerimicins V-X. For example, the substitution of Valine at position 5 and Aib at position 8 in this compound with Isovaline (Iva) in other emerimicins suggests that the peptide backbone can accommodate variations at these positions, providing a starting point for synthetic modifications.

Table 1: Hypothetical this compound Analogues Based on Rational Design Principles
AnalogueProposed ModificationDesign RationaleExpected Outcome
EM-IV-A6GReplace Glycine at position 6 with AlanineIncrease helical stabilityPotentially enhanced membrane disruption
EM-IV-K7LReplace Leucine (B10760876) at position 7 with LysineIntroduce a positive charge to enhance membrane targetingImproved activity against Gram-negative bacteria
EM-IV-Nva5VReplace Valine at position 5 with NorvalineSubtly alter side-chain hydrophobicityFine-tuning of membrane interaction
EM-IV-propNReplace N-terminal acetyl group with a propionyl groupModify N-terminal lipophilicityPotential impact on membrane insertion kinetics

Combinatorial Chemistry and Library Generation for Activity Screening

While rational design allows for the targeted synthesis of a limited number of analogues, combinatorial chemistry offers a powerful approach for the generation of large and diverse libraries of this compound derivatives. This high-throughput methodology enables the rapid exploration of a vast chemical space to identify analogues with improved antimicrobial properties.

The generation of a combinatorial library of this compound analogues would typically involve solid-phase peptide synthesis (SPPS). A common strategy is the "split-and-pool" method, where the solid support resin is divided into multiple portions, each of which is coupled with a different amino acid at a specific position in the peptide sequence. The resin portions are then recombined, mixed, and split again for the next coupling step. This process is repeated until the full-length peptides are synthesized, resulting in a library where each resin bead carries a unique peptide sequence.

For this compound, a combinatorial library could be designed to explore the SAR at multiple positions simultaneously. For instance, specific positions could be targeted for randomization with a selection of proteinogenic and non-proteinogenic amino acids possessing different physicochemical properties (e.g., hydrophobic, hydrophilic, aromatic, cationic, anionic).

Once the library is synthesized, it can be screened for antimicrobial activity using high-throughput assays. The screening process can be conducted with the peptides still attached to the resin beads or after cleavage from the solid support. Hits from the initial screen, which are individual beads associated with a zone of growth inhibition in a bacterial lawn, can then be isolated, and the sequence of the active peptide can be determined using techniques such as Edman degradation or mass spectrometry.

This combinatorial approach allows for an unbiased search for novel this compound analogues with enhanced potency, a broader spectrum of activity, or improved pharmacological properties, without being limited to preconceived notions of SAR.

Table 2: Hypothetical Design of a Combinatorial Library of this compound Analogues
Position in this compound SequenceAmino Acid TypeCombinatorial Strategy
1-4N-terminal regionFixed sequence (Ac-Phe-Aib-Aib-Aib)
5Variable position 1Randomized with a pool of hydrophobic amino acids (e.g., Val, Leu, Ile, Nva, Phe)
6Fixed positionFixed as Glycine or Alanine
7Variable position 2Randomized with a pool of cationic and polar uncharged amino acids (e.g., Leu, Lys, Arg, Gln, Asn)
8-14Core and C-terminal regionFixed sequence (Aib-Aib-Hyp-Gln-Iva-Hyp-Aib)
15C-terminal residueFixed as Phenylalaninol (Pheol)

Conclusion and Future Research Directions

Synthesis of Current Understanding of Emerimicin (B12651972) IV

Current research has established Emerimicin IV as a bacteriostatic agent, derived from the marine fungus Emericellopsis minima tandfonline.comnih.govtandfonline.com. Its primary identified activity is against Gram-positive bacteria, including clinically significant multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) tandfonline.commdpi.comnih.govtandfonline.comtandfonline.comresearchgate.netmdpi.com. Studies have reported Minimum Inhibitory Concentration (MIC) values for this compound against MRSA ranging from 100 μg/mL, and against VRE as low as 12.5 μg/mL tandfonline.commdpi.comnih.govtandfonline.commdpi.com. Notably, this compound has demonstrated resistance against Gram-negative bacteria, such as E. coli tandfonline.commdpi.com. The general mechanism of action for peptaibols, including this compound, is associated with the disruption of cellular membranes, potentially by forming ion channels mdpi.comnih.gov. The biosynthesis of this compound is understood to occur through the non-ribosomal peptide synthetase (NRPS) pathway, with the identification of its specific biosynthetic gene cluster (eme) acs.orgacs.org.

Table 1: Antibacterial Activity of this compound

Target Organism Strain Type MIC Range (μg/mL) Activity Type Reference
Staphylococcus aureus MRSA (Clinical) 100 Bacteriostatic tandfonline.commdpi.comnih.govtandfonline.commdpi.com
Enterococcus faecalis VRE (Clinical) 12.5 Bacteriostatic tandfonline.commdpi.comnih.govtandfonline.commdpi.com

Note: MIC values represent reported specific findings and may vary based on experimental conditions.

Identification of Unexplored Research Avenues and Knowledge Gaps

Despite its promising activity against key Gram-positive pathogens, several areas remain underexplored for this compound. The complete lack of activity against Gram-negative bacteria warrants further investigation into the specific membrane compositions or cellular structures that confer this resistance. Furthermore, while membrane disruption is a proposed mechanism, the precise molecular interactions and the specific types of membrane damage caused by this compound are not fully elucidated. The potential for other biological activities, such as antifungal or antitumor effects, which have been observed in related peptaibols like emericellipsin A mdpi.com, has not been extensively studied for this compound itself. Detailed structural characterization, including stereochemistry of all amino acid residues and potential post-translational modifications, could also reveal nuances in its activity.

Future Prospects for Novel Biological Pathway and Mechanism Elucidation

Future research should focus on elucidating the precise molecular mechanisms by which this compound exerts its bacteriostatic effects. This includes detailed studies on its interaction with bacterial cell membranes, identifying specific lipid or protein targets, and characterizing the resulting membrane permeabilization or disruption. Investigating potential intracellular targets or secondary effects beyond membrane activity could reveal novel pathways for antibacterial intervention. Structure-activity relationship (SAR) studies, involving the synthesis of analogs with targeted modifications to its amino acid sequence or termini, are crucial for understanding which structural features are essential for its activity and for potentially enhancing its potency or broadening its spectrum of action.

Advanced Methodologies in Biosynthetic Engineering and Analog Design

Leveraging the identified 60 kbp eme biosynthetic gene cluster provides a significant opportunity for advanced methodologies. Heterologous expression of this cluster in a suitable host organism could enable scalable production and facilitate genetic manipulation for analog generation. Metabolic engineering of the native producing fungus, Emericellopsis minima, could be employed to optimize this compound production or to generate novel variants by manipulating precursor supply or pathway regulation. Furthermore, computational approaches, such as molecular docking and simulations, can guide the rational design of synthetic analogs with improved pharmacokinetic properties, enhanced target affinity, or altered mechanisms of action, potentially leading to more effective therapeutic agents.

Integration of Metabolomics and Multi-Omics Approaches for Holistic Discovery

The integration of advanced "omics" platforms offers a powerful strategy for a more holistic understanding of this compound and its related compounds. Untargeted metabolomics, particularly using UPLC-MS/MS-based molecular networking, can be employed to systematically explore the chemical diversity within Emericellopsis species, potentially uncovering novel Emerimicin analogs or entirely new classes of bioactive peptides. Combining metabolomic data with genomic, transcriptomic, and proteomic analyses can provide a comprehensive view of the biosynthetic pathways, regulatory networks, and ecological roles of these compounds. Such multi-omics approaches are vital for identifying the full spectrum of bioactive metabolites produced by marine fungi and for understanding the complex interplay between the fungus, its environment, and its chemical output.

Q & A

What experimental methodologies are recommended for synthesizing Emerimicin IV with high purity and reproducibility?

Basic Research Focus
To ensure reproducible synthesis, researchers should adopt a stepwise purification protocol combining reverse-phase HPLC (RP-HPLC) and preparative thin-layer chromatography (PTLC). Structural validation via nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 2D-COSY) and high-resolution mass spectrometry (HRMS) is critical. For purity assessment, use UV-Vis spectroscopy (λ max 220–280 nm) and validate using ≥95% purity thresholds . Document reaction conditions (temperature, solvent ratios, catalysts) meticulously to enable replication .

How can contradictory bioactivity data for this compound across in vitro and in vivo models be systematically resolved?

Advanced Research Focus
Contradictions often arise from variability in experimental models (e.g., cell line specificity, animal strain differences). Address this by:

  • Standardizing assays : Use the same cell lines (e.g., HEK293 vs. HeLa) across studies and control for passage number and culture conditions.
  • Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation in vivo using LC-MS/MS.
  • Statistical rigor : Apply multivariate ANOVA to account for confounding variables and report effect sizes with 95% confidence intervals .
    Cross-validate findings using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic inhibition assays) .

What strategies are effective for identifying this compound’s molecular targets in complex biological systems?

Advanced Research Focus
Employ a multi-omics approach:

Chemoproteomics : Use activity-based protein profiling (ABPP) with biotinylated this compound analogues for target pulldown.

Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways.

CRISPR-Cas9 screens : Validate candidate targets via gene knockout and rescue experiments.
Combine these with molecular docking simulations (e.g., AutoDock Vina) to predict binding pockets . Document false-discovery rates (FDR) in proteomic datasets using tools like MaxQuant .

How should researchers design dose-response studies for this compound to optimize therapeutic index calculations?

Basic Research Focus
Use a sigmoidal dose-response model (Hill equation) with at least six concentration points spanning IC50_{50}/EC50_{50} values. Include:

  • Negative controls : Vehicle-only treatments.
  • Positive controls : Reference compounds with known efficacy (e.g., cisplatin for cytotoxicity).
  • Replicates : Triplicate measurements to assess intra-assay variability.
    Calculate therapeutic index (TI) as TI=LD50ED50\text{TI} = \frac{\text{LD}_{50}}{\text{ED}_{50}} in preclinical models, reporting both median lethal dose (LD50_{50}) and effective dose (ED50_{50}) with standard error .

What analytical techniques are most reliable for quantifying this compound in biological matrices during pharmacokinetic studies?

Advanced Research Focus
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (SIL-IS) ensures precision. Validate methods per FDA guidelines:

  • Linearity : R20.99R^2 \geq 0.99 over 3 orders of magnitude.
  • Accuracy/Precision : ≤15% deviation for QC samples.
  • Matrix effects : Assess via post-column infusion in plasma, serum, and tissue homogenates.
    Report limits of quantification (LOQ) ≤1 ng/mL and use non-compartmental analysis (NCA) for AUC and Cmax_{\text{max}} calculations .

How can researchers mitigate off-target effects of this compound in phenotypic screening assays?

Advanced Research Focus
Implement counter-screening assays against unrelated targets (e.g., GPCRs, kinases) to identify promiscuous binding. Use:

  • Selectivity panels : Eurofins CEREP or DiscoverX panels for broad target profiling.
  • CRISPR-Cas9 validation : Knock out primary targets to confirm on-mechanism activity.
  • Proteome-wide solubility assays : Rule out aggregation-based false positives via dynamic light scattering (DLS) .

What computational tools are recommended for predicting this compound’s ADMET properties?

Basic Research Focus
Leverage in silico platforms:

  • SwissADME : Predicts absorption, permeability, and CYP450 interactions.
  • ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity, mutagenicity).
  • Molinspiration : Calculates drug-likeness (Lipinski’s Rule of Five).
    Validate predictions with experimental Caco-2 permeability assays and microsomal stability studies .

How should conflicting cytotoxicity data for this compound between 2D and 3D cell culture models be interpreted?

Advanced Research Focus
3D models (e.g., spheroids, organoids) better mimic in vivo tumor microenvironments. Resolve discrepancies by:

  • Assay normalization : Adjust for differences in drug penetration (e.g., via fluorescence-based penetration assays).
  • Hypoxia markers : Quantify HIF-1α levels in 3D models to assess metabolic stress.
  • High-content imaging : Use IncuCyte or ImageXpress for spatial resolution of cytotoxicity .

What ethical considerations are critical when designing animal studies for this compound?

Basic Research Focus
Adhere to ARRIVE 2.0 guidelines:

  • Sample size justification : Use power analysis (α = 0.05, β = 0.2) to minimize animal use.
  • Humane endpoints : Define weight loss (>20%), tumor volume (>1.5 cm3^3), or behavioral metrics.
  • IACUC approval : Document protocol ID and oversight committee details.
    Include negative control cohorts to distinguish drug effects from procedural stress .

How can researchers leverage crystallography to resolve this compound’s stereochemical configuration?

Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) is gold-standard. Optimize crystallization via:

  • Solvent screening : Use 48-well Hampton Index Kit for vapor diffusion.
  • Cryoprotection : Soak crystals in Paratone-N before flash-freezing.
    Refine structures with SHELXL and validate using R-factors (Rfree0.25R_{\text{free}} \leq 0.25). Compare with NMR-derived NOE data to confirm stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.